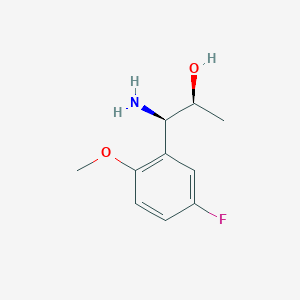
5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that features both benzofuran and pyrrole moieties. Compounds containing these structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the formation of the benzofuran ring followed by the construction of the pyrrole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-7-carboxaldehyde, while reduction can produce 5-(benzofuran-7-yl)-3-methyl-1H-pyrrole-2-methanol .
Aplicaciones Científicas De Investigación
5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The benzofuran and pyrrole moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate receptors, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Benzofuran-2-yl)-1H-pyrrole-2-carboxylic acid
- 3-(Benzofuran-7-yl)-1H-pyrrole-2-carboxylic acid
- 5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxamide
Uniqueness
5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzofuran and pyrrole rings in a single molecule provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H11NO3 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
5-(1-benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO3/c1-8-7-11(15-12(8)14(16)17)10-4-2-3-9-5-6-18-13(9)10/h2-7,15H,1H3,(H,16,17) |
Clave InChI |
HHWYHIGKTDUNSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1)C2=CC=CC3=C2OC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


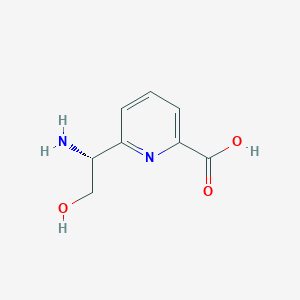
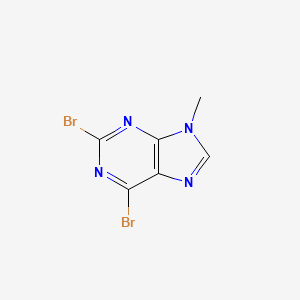
![1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one](/img/structure/B13036711.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13036712.png)
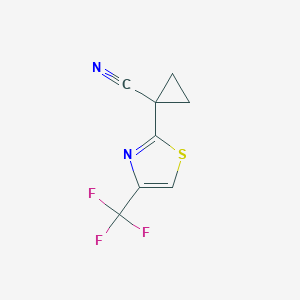

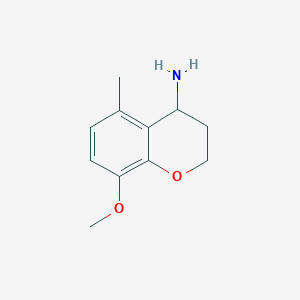
![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)


![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
